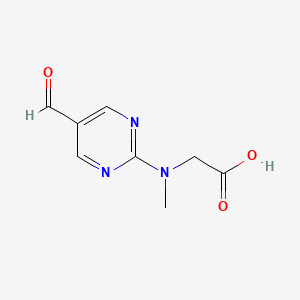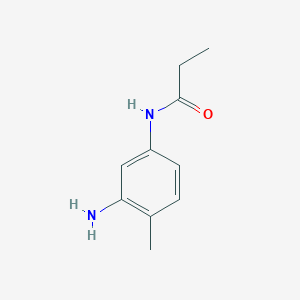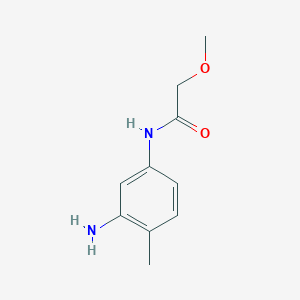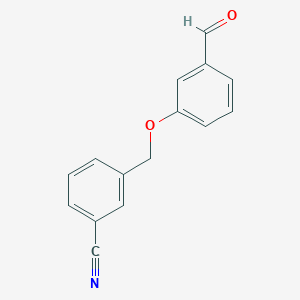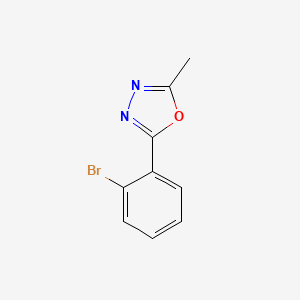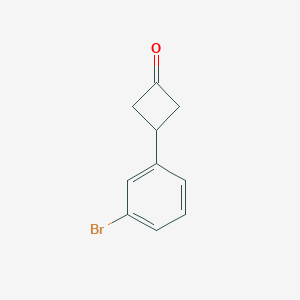
3-(3-Bromophenyl)cyclobutan-1-one
Descripción general
Descripción
“3-(3-Bromophenyl)cyclobutan-1-one” is a cyclic ketone with the molecular formula C10H9BrO . It has a molecular weight of 225.08 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “3-(3-Bromophenyl)cyclobutan-1-one” is1S/C10H9BrO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“3-(3-Bromophenyl)cyclobutan-1-one” is a solid compound . Its molecular weight is 225.08 g/mol .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Cyclobutane derivatives, including compounds structurally related to "3-(3-Bromophenyl)cyclobutan-1-one," have been extensively studied for their reactivity and applications in organic synthesis. For instance, palladium-catalyzed reactions involving cyclobutanones have been shown to facilitate the formation of arylated benzolactones through carbon-carbon bond cleavage and formation, highlighting the synthetic utility of cyclobutanone structures in constructing complex organic molecules (Matsuda, Shigeno, & Murakami, 2008). Moreover, the synthesis of cyclobutane derivatives has been described as intermediates in the synthesis of various heterocyclic compounds, demonstrating the broad applicability of these structures in organic synthesis (Bernard, Floris, Frongia, Piras, & Secci, 2004).
Material Science
Cyclobutane derivatives also play a role in materials science, particularly in the development of novel photocatalytic systems. Research has shown that compounds such as "3-(3-Bromophenyl)cyclobutan-1-one" can participate in visible light photocatalysis, enabling efficient [2+2] enone cycloadditions, which are crucial for constructing cyclobutane cores in various materials and organic compounds (Ischay, Anzovino, Du, & Yoon, 2008).
Medicinal Chemistry
In the realm of medicinal chemistry, cyclobutane derivatives have been identified as novel nonpeptidic agonists of the glucagon-like peptide-1 (GLP-1) receptor, offering potential therapeutic applications for diabetes and obesity. The research highlights the discovery of a novel cyclobutane class of GLP-1 receptor agonists, which were found to be potent in both in vitro and in vivo models (Liu et al., 2012). Additionally, the synthesis and application of bromophenol derivatives, including cyclobutane-containing compounds, have been explored for their anticancer activities, indicating the potential of such structures in developing new anticancer agents (Guo et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3-bromophenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKCJCIUTBLVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590252 | |
| Record name | 3-(3-Bromophenyl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)cyclobutan-1-one | |
CAS RN |
885267-15-2 | |
| Record name | 3-(3-Bromophenyl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-bromophenyl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

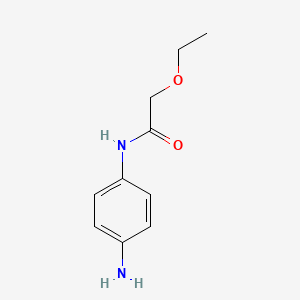
![[2-(4-Fluorophenoxy)pyridin-4-yl]methanamine](/img/structure/B1341538.png)
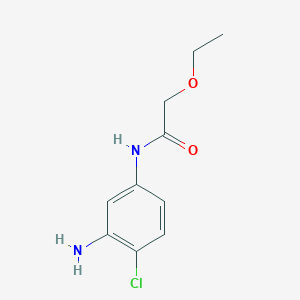
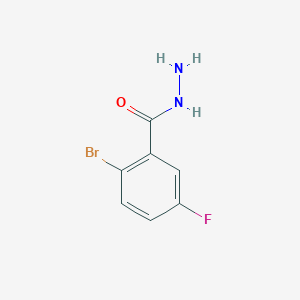
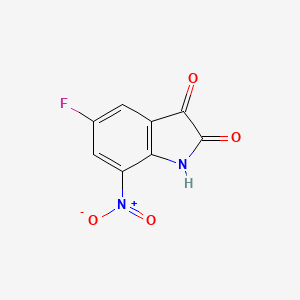
![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)
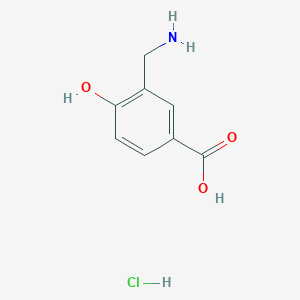
![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)

